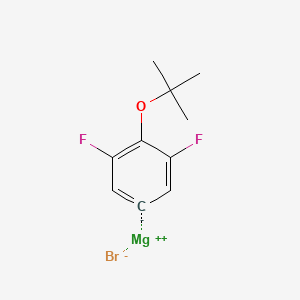
(4-t-Butoxy-3,5-difluorophenyl)magnesium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-tert-butoxy-3,5-difluorophenyl)magnesium bromide, 0.50 M in tetrahydrofuran, is an organomagnesium compound commonly used in organic synthesis. This compound is a Grignard reagent, which is highly valued for its ability to form carbon-carbon bonds, making it a crucial tool in the synthesis of various organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-butoxy-3,5-difluorophenyl)magnesium bromide typically involves the reaction of (4-tert-butoxy-3,5-difluorophenyl)bromide with magnesium metal in the presence of tetrahydrofuran as a solvent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air.
Industrial Production Methods
On an industrial scale, the production of (4-tert-butoxy-3,5-difluorophenyl)magnesium bromide follows similar principles but is optimized for larger quantities. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically conducted in large reactors equipped with efficient stirring and temperature control systems.
Análisis De Reacciones Químicas
Types of Reactions
(4-tert-butoxy-3,5-difluorophenyl)magnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: This compound can add to carbonyl compounds, such as aldehydes and ketones, to form alcohols.
Nucleophilic Substitution: It can react with alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: It can participate in coupling reactions with various electrophiles to form complex organic molecules.
Common Reagents and Conditions
Common reagents used in reactions with (4-tert-butoxy-3,5-difluorophenyl)magnesium bromide include carbonyl compounds, alkyl halides, and various electrophiles. The reactions are typically carried out in anhydrous conditions to prevent the Grignard reagent from decomposing.
Major Products Formed
The major products formed from reactions involving (4-tert-butoxy-3,5-difluorophenyl)magnesium bromide depend on the specific reactants used. For example, reactions with aldehydes or ketones yield alcohols, while reactions with alkyl halides produce new carbon-carbon bonds.
Aplicaciones Científicas De Investigación
(4-tert-butoxy-3,5-difluorophenyl)magnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It is used to synthesize complex organic molecules, including pharmaceuticals, agrochemicals, and materials science compounds.
Biology: It is employed in the synthesis of biologically active molecules and intermediates for drug discovery.
Medicine: It is used in the development of new therapeutic agents and in the synthesis of active pharmaceutical ingredients.
Industry: It is utilized in the production of fine chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of (4-tert-butoxy-3,5-difluorophenyl)magnesium bromide involves the nucleophilic attack of the organomagnesium compound on electrophilic centers in the reactants. The magnesium atom in the Grignard reagent coordinates with the oxygen atom in carbonyl compounds, facilitating the nucleophilic addition to the carbonyl carbon. This results in the formation of new carbon-carbon bonds and the generation of alcohols or other products.
Comparación Con Compuestos Similares
Similar Compounds
- (4-tert-butoxy-3,5-dimethylphenyl)magnesium bromide
- (4-tert-butoxy-3,5-dichlorophenyl)magnesium bromide
- (4-tert-butoxy-3,5-dibromophenyl)magnesium bromide
Uniqueness
(4-tert-butoxy-3,5-difluorophenyl)magnesium bromide is unique due to the presence of fluorine atoms, which can impart distinct electronic and steric effects on the compound’s reactivity. The tert-butoxy group also provides steric hindrance, influencing the compound’s selectivity in reactions. These features make it a valuable reagent for specific synthetic applications where such properties are desired.
Propiedades
Fórmula molecular |
C10H11BrF2MgO |
|---|---|
Peso molecular |
289.40 g/mol |
Nombre IUPAC |
magnesium;1,3-difluoro-2-[(2-methylpropan-2-yl)oxy]benzene-5-ide;bromide |
InChI |
InChI=1S/C10H11F2O.BrH.Mg/c1-10(2,3)13-9-7(11)5-4-6-8(9)12;;/h5-6H,1-3H3;1H;/q-1;;+2/p-1 |
Clave InChI |
SGVDQXNIDOZUEP-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)OC1=C(C=[C-]C=C1F)F.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















